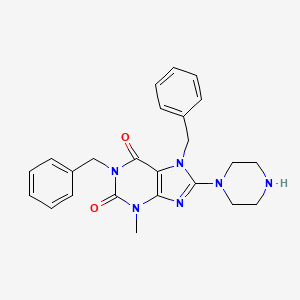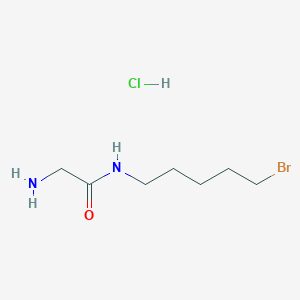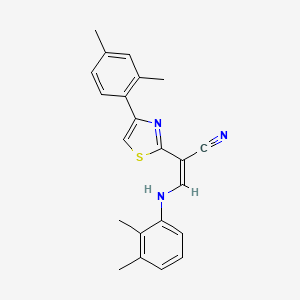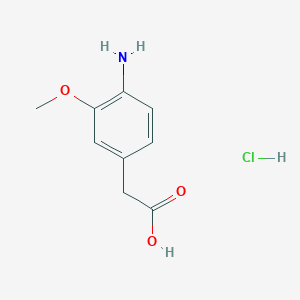
(3,5-dimethyl-1H-pyrazol-4-yl)(3-((6-methoxypyridazin-3-yl)oxy)pyrrolidin-1-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3,5-dimethyl-1H-pyrazol-4-yl)(3-((6-methoxypyridazin-3-yl)oxy)pyrrolidin-1-yl)methanone is a synthetic compound known for its intriguing molecular structure and potential applications in various fields. Its unique combination of pyrazole, pyridazine, and pyrrolidine rings renders it a molecule of interest for both chemical research and potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3,5-dimethyl-1H-pyrazol-4-yl)(3-((6-methoxypyridazin-3-yl)oxy)pyrrolidin-1-yl)methanone generally involves multi-step procedures. A typical approach starts with the preparation of key intermediates:
Formation of the pyrazole ring: : This involves the cyclization of suitable precursors under conditions such as refluxing in the presence of catalysts like sodium hydroxide or acid media.
Pyrrolidine synthesis: : The pyrrolidine moiety can be synthesized using methods like reductive amination.
Final coupling: : The pyrazole and pyrrolidine intermediates are then coupled with 6-methoxypyridazine using reagents like N,N'-dicyclohexylcarbodiimide (DCC) in a solvent like dichloromethane.
Industrial Production Methods
On an industrial scale, the synthesis might be optimized using continuous flow chemistry or automated synthesis systems to enhance yield, reduce waste, and ensure reproducibility.
Chemical Reactions Analysis
Types of Reactions
The compound can undergo various types of chemical reactions:
Oxidation: : Introducing oxidizing agents like potassium permanganate may result in oxidative degradation or transformation of the pyrazole ring.
Reduction: : Reducing agents like lithium aluminum hydride (LiAlH4) could reduce the ketone functional group if present.
Substitution: : The methoxy group on the pyridazine ring may be subjected to nucleophilic substitution reactions under suitable conditions.
Common Reagents and Conditions
Oxidation: : Potassium permanganate in acidic medium.
Reduction: : Lithium aluminum hydride in anhydrous ether.
Substitution: : Sodium hydride (NaH) in dimethylformamide (DMF) for nucleophilic substitution.
Major Products Formed
Oxidation: : Possible formation of carboxylic acids.
Reduction: : Formation of alcohols.
Substitution: : Formation of substituted derivatives, depending on the substituent introduced.
Scientific Research Applications
(3,5-dimethyl-1H-pyrazol-4-yl)(3-((6-methoxypyridazin-3-yl)oxy)pyrrolidin-1-yl)methanone has a broad range of scientific research applications:
Chemistry: : Used as a ligand in coordination chemistry and as a building block for complex organic synthesis.
Medicine: : Investigated for its potential use as a pharmacophore in the design of new therapeutic agents.
Industry: : Utilized in the synthesis of materials with specific properties for industrial applications.
Mechanism of Action
The mechanism by which (3,5-dimethyl-1H-pyrazol-4-yl)(3-((6-methoxypyridazin-3-yl)oxy)pyrrolidin-1-yl)methanone exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The compound's structure allows it to fit into specific binding sites, influencing the biological pathways and leading to the desired therapeutic or chemical effect.
Comparison with Similar Compounds
Similar Compounds
(3,5-dimethyl-1H-pyrazol-4-yl)(2-pyrrolidin-1-yl)ethanone
(5-methoxy-2-pyridazinyl)pyrrolidine-1-carboxylate
(4-pyridazin-3-yl)(5-methyl-1H-pyrazol-3-yl)methanone
Uniqueness
(3,5-dimethyl-1H-pyrazol-4-yl)(3-((6-methoxypyridazin-3-yl)oxy)pyrrolidin-1-yl)methanone stands out due to its unique combination of functional groups, which provides distinct reactivity patterns and binding capabilities compared to other similar compounds. This uniqueness is essential for its application in targeted chemical synthesis and potential therapeutic uses.
That wraps up the detailed exploration of this compound
Properties
IUPAC Name |
(3,5-dimethyl-1H-pyrazol-4-yl)-[3-(6-methoxypyridazin-3-yl)oxypyrrolidin-1-yl]methanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N5O3/c1-9-14(10(2)17-16-9)15(21)20-7-6-11(8-20)23-13-5-4-12(22-3)18-19-13/h4-5,11H,6-8H2,1-3H3,(H,16,17) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RNMSVXNOTXYIEX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1)C)C(=O)N2CCC(C2)OC3=NN=C(C=C3)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N5O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.34 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-[(5-methyl-1,2-oxazol-4-yl)methyl]-2,1,3-benzothiadiazole-5-carboxamide](/img/structure/B2361817.png)
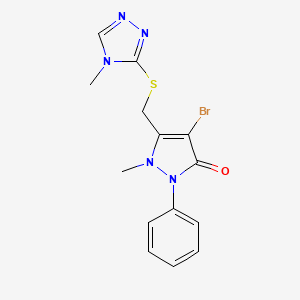
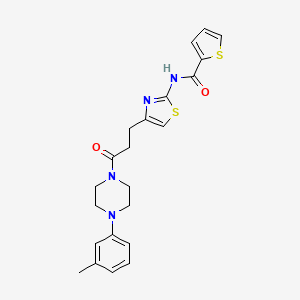
![4-(4-Cyclopropyl-1-methyl-5-oxo-1,2,4-triazol-3-yl)-N-[(4-fluorophenyl)methyl]piperidine-1-carboxamide](/img/structure/B2361822.png)
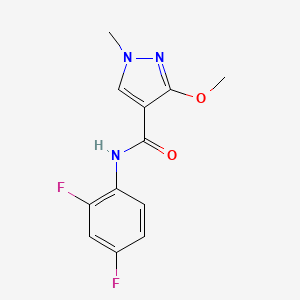
![N-(3-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)propyl)-N-(4-methoxyphenyl)propionamide](/img/structure/B2361827.png)
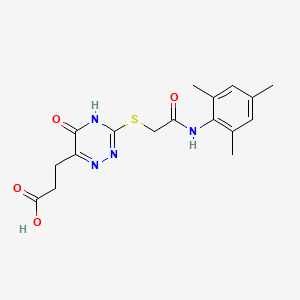
![2-(4-Fluorophenoxy)-N-[2-methoxy-2-(5-methylthiophen-2-YL)ethyl]acetamide](/img/structure/B2361831.png)
![Ethyl 4-{3-[(2,3-dichlorobenzoyl)amino]phenoxy}-2-(methylsulfanyl)-5-pyrimidinecarboxylate](/img/structure/B2361832.png)

